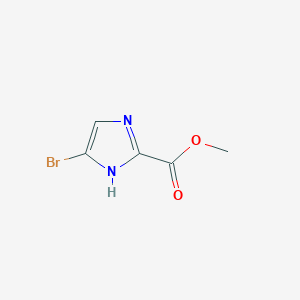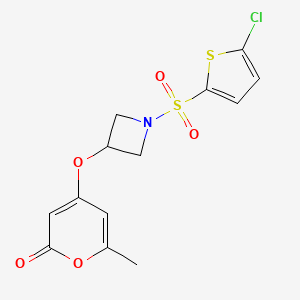
2-Benzyloxy-6-chloro-4-cyanopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like “2-Benzyloxy-6-chloro-4-cyanopyridine” often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols such as the Suzuki–Miyaura coupling are commonly used . This process involves the coupling of two chemically differentiated fragments with the metal catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C13H9ClN2O/c1-16-11-7-12(14)15-13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 .Chemical Reactions Analysis
Organoboron compounds, which are often used in the synthesis of “this compound”, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Synthesis Enhancements and Chemical Properties
2-Benzyloxy-6-chloro-4-cyanopyridine serves as a key intermediate in synthetic organic chemistry, demonstrating its importance in various chemical transformations. Its utility is highlighted in the mix-and-heat benzylation of alcohols, where a stable, neutral organic salt derived from a similar structure efficiently converts alcohols into benzyl ethers, showcasing its role in facilitating benzylation reactions with good to excellent yields (Kevin W. C. Poon & G. Dudley, 2006).
Metal-Organic Materials
In the realm of materials science, this compound-related compounds contribute to the development of metal-organic materials. For instance, the temperature and concentration can influence the formation of interpenetrated metal-organic frameworks (MOFs), offering insights into controlling the synthesis of these materials for various applications (Jianjun Zhang et al., 2009).
Heterocyclic Compound Synthesis
The compound's framework is pivotal in the synthesis of complex heterocyclic structures, such as bisbenzofuro[2,3-b:3',2'-e]pyridines, through palladium-catalyzed double intramolecular oxidative C-H/C-H coupling. This process underscores its significance in constructing N,O-mixed heteroacenes, crucial for materials chemistry (H. Kaida et al., 2017).
Cyclotrimerization Catalyst
Another application involves its role in the cyclotrimerization of alkynes to substituted benzenes, facilitated by an instant catalyst derived from a structurally related compound. This method highlights its contribution to making the cyclotrimerization process practical and efficient, offering a cost-effective and accessible approach to synthesizing substituted benzenes (Naoko Saino et al., 2006).
Mecanismo De Acción
Target of Action
It is known that this compound is used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in carbon–carbon bond-forming reactions in organic synthesis . These reactions are crucial for the construction of complex organic molecules.
Result of Action
The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic molecules from simpler precursors.
Action Environment
The efficacy and stability of 2-Benzyloxy-6-chloro-4-cyanopyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions.
Safety and Hazards
While specific safety and hazard information for “2-Benzyloxy-6-chloro-4-cyanopyridine” is not available, it’s important to note that similar compounds, such as 2-Chloro-4-cyanopyridine, are known to be toxic in contact with skin, harmful if swallowed or inhaled, and can cause skin, eye, and respiratory irritation .
Propiedades
IUPAC Name |
2-chloro-6-phenylmethoxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-12-6-11(8-15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRFOFSGAZQBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)


![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)





![4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B2987556.png)



![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2987564.png)